molecular formula C24H17F2N3O B2466776 3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185072-16-5

3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2466776
M. Wt: 401.417
InChI Key: SYCXIXZSJWUMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound that belongs to the pyrimidoindole family of compounds. This compound has been the subject of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Structure Analysis

The compound has been synthesized and structurally analyzed. Ivashchenko et al. (2019) developed a method for the synthesis and performed an X-ray crystal structure analysis of a similar compound, which has shown inhibitory activity against Hepatitis B virus (HBV) (Ivashchenko et al., 2019).

Derivative Synthesis

Shestakov et al. (2009) reported on the synthesis of derivatives from reactions with various compounds, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives (Shestakov et al., 2009).

Potential Anticancer Agents

Penthala et al. (2011) synthesized novel compounds, including substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones, for potential anticancer applications (Penthala et al., 2011).

Bioisosteres for Receptor Affinities

Romeo et al. (1993) designed compounds as bioisosters, including pyrimido[5,4-b]benzofuran and pyrimido[5,4-b]benzothiophene derivatives, evaluated for their in vitro α1-adrenoceptor and 5HT1A-receptor affinities (Romeo et al., 1993).

Optimization of Insecticidal Activity

Beddie et al. (1995) explored the optimization of insecticidal activity in compounds with benzyl esters, including those with fluorine atoms in the benzylic moiety (Beddie et al., 1995).

Excited State Dynamics Studies

Fukushima and Obi (1990) investigated the spectroscopy and excited state dynamics of benzyl radicals, including p-fluorobenzyl, to understand their behavior under specific conditions (Fukushima & Obi, 1990).

properties

IUPAC Name

3-benzyl-8-fluoro-5-[(2-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c25-18-10-11-21-19(12-18)22-23(29(21)14-17-8-4-5-9-20(17)26)24(30)28(15-27-22)13-16-6-2-1-3-7-16/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCXIXZSJWUMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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